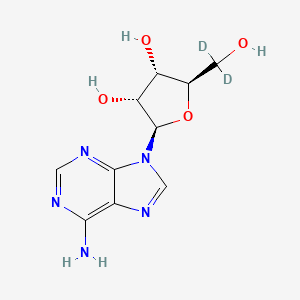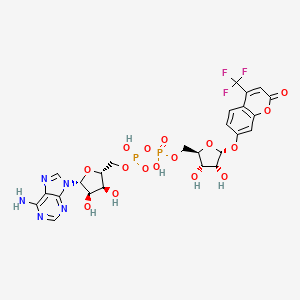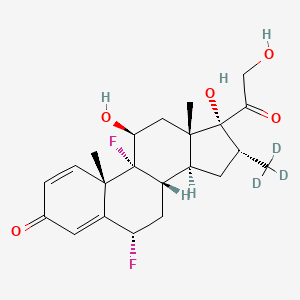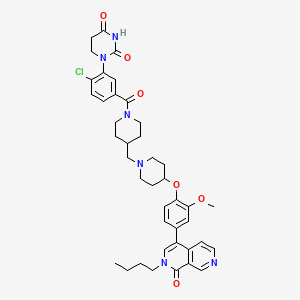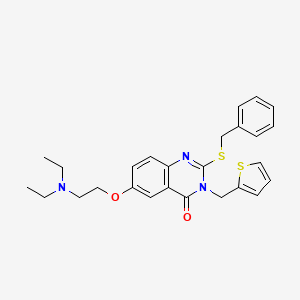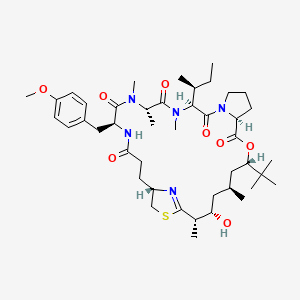
Apratoxin S4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apratoxin S4 is a synthetic analogue of marine cyanobacterial natural products. It is a potent inhibitor of the Sec61 translocon, which is responsible for the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This compound has shown significant anticancer, antiangiogenic, and antiviral activities, making it a compound of great interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of Apratoxin S4 involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the Michael adduct formation of Apratoxin A with thiol-containing compounds. The reaction conditions typically involve the use of acetonitrile and water as solvents, with the mixture being stored at low temperatures for an extended period .
Analyse Des Réactions Chimiques
Apratoxin S4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiol compounds, acetonitrile, and water. The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Applications De Recherche Scientifique
Apratoxin S4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Sec61 translocon and its role in protein translocation.
Biology: This compound is employed in cellular models to investigate its effects on viral replication, particularly against viruses like SARS-CoV-2, influenza A, Zika, West Nile, and Dengue
Mécanisme D'action
Apratoxin S4 exerts its effects by inhibiting the Sec61 translocon, preventing the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This inhibition disrupts the proper glycosylation and folding of proteins, which is essential for viral replication and cancer cell survival. The compound has been shown to block the formation of double-membrane vesicles, reduce dsRNA formation, and prevent viral protein production and trafficking .
Comparaison Avec Des Composés Similaires
Apratoxin S4 is unique due to its potent inhibition of the Sec61 translocon and its broad-spectrum antiviral activity. Similar compounds include other apratoxins, such as Apratoxin A and Apratoxin E, which also target the Sec61 translocon but may differ in their potency and stability . These compounds share a similar mechanism of action but can vary in their specific applications and effectiveness.
Propriétés
Formule moléculaire |
C44H69N5O8S |
|---|---|
Poids moléculaire |
828.1 g/mol |
Nom IUPAC |
(2S,3S,5S,7S,10S,16S,19S,22S,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20-pentamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triacont-1(30)-ene-9,15,18,21,24-pentone |
InChI |
InChI=1S/C44H69N5O8S/c1-12-27(3)38-42(54)49-21-13-14-34(49)43(55)57-36(44(6,7)8)23-26(2)22-35(50)28(4)39-45-31(25-58-39)17-20-37(51)46-33(24-30-15-18-32(56-11)19-16-30)41(53)47(9)29(5)40(52)48(38)10/h15-16,18-19,26-29,31,33-36,38,50H,12-14,17,20-25H2,1-11H3,(H,46,51)/t26-,27-,28-,29-,31-,33-,34-,35-,36-,38-/m0/s1 |
Clé InChI |
SHSVXUUTGUMFAP-UOZKOTSUSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@@H](CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
SMILES canonique |
CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CCC(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


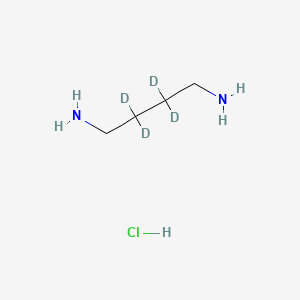

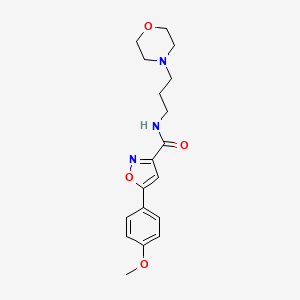
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
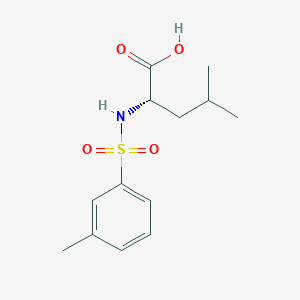

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

